Tri(2-furyl)phosphine

Catalog No.
S585007
CAS No.
5518-52-5
M.F
C12H9O3P
M. Wt
232.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri(2-furyl)phosphine

CAS Number

5518-52-5

Product Name

Tri(2-furyl)phosphine

IUPAC Name

tris(furan-2-yl)phosphane

Molecular Formula

C12H9O3P

Molecular Weight

232.17 g/mol

InChI

InChI=1S/C12H9O3P/c1-4-10(13-7-1)16(11-5-2-8-14-11)12-6-3-9-15-12/h1-9H

InChI Key

DLQYXUGCCKQSRJ-UHFFFAOYSA-N

SMILES

C1=COC(=C1)P(C2=CC=CO2)C3=CC=CO3

Synonyms

Tri-2-furanylphosphine; Tri-2-furylphosphine; Tris(2-furanyl)phosphine; Tris(2-furyl)phosphine; Tris(o-furyl)phosphine;

Canonical SMILES

C1=COC(=C1)P(C2=CC=CO2)C3=CC=CO3

Catalyst and Ligand

TFP is primarily employed as a ligand in coordination chemistry. A ligand is a molecule that binds to a central metal atom in a complex. TFP's ability to donate electrons through its aromatic furan rings and the central phosphorus atom makes it a versatile ligand for various transition metals. Studies have shown its effectiveness in palladium-catalyzed cross-coupling reactions, which are fundamental processes for constructing complex organic molecules [PubChem: Tri(2-furyl)phosphine, ].

For instance, research has explored the use of TFP-palladium complexes in Sonogashira couplings, a type of cross-coupling reaction used to form carbon-carbon bonds between alkynes and aryl or vinyl halides [Tokyo Chemical Industry (India) Pvt. Ltd., Tri(2-furyl)phosphine 5518-52-5, ].

Organic Synthesis

TFP finds applications in organic synthesis beyond its role as a ligand. Its reactive phosphorus atom can participate in various transformations. One example is its use as a nucleophile in Staudinger reduction, a method for converting azides to amines [Ereztech, Tri-(2-furyl)phosphine, ].

Tri(2-furyl)phosphine, with the chemical formula C₁₂H₉O₃P, is a phosphine compound characterized by three furyl groups attached to a phosphorus atom. The furyl group, derived from furan, contributes unique electronic properties and steric effects that enhance the reactivity of this ligand in coordination chemistry. Tri(2-furyl)phosphine is notable for its lower Tolman cone angle (133°) compared to triphenylphosphine (145°), indicating a more compact structure that can influence its interaction with metal centers in catalysis .

Tri(2-furyl)phosphine exhibits reactivity with various transition metal complexes. Notable reactions include:

  • Reactivity with Manganese Carbonyl Complexes: Tri(2-furyl)phosphine reacts with manganese carbonyl complexes, resulting in substituted complexes such as [Mn₂(CO)₁₀−n(PFu₃)n] and mer-[Mn(CO)₃(η¹-C₄H₃O)(PFu₃)₂]. These reactions often involve the cleavage of phosphorus-carbon bonds under specific conditions .
  • Interaction with Triosmium Clusters: In reactions with triosmium clusters, tri(2-furyl)phosphine facilitates C–H and P–C activation, leading to the formation of new ligands like furyne and phosphinidene .
  • Dirhenium Complexes: The compound has also been shown to activate at dirhenium centers, forming phosphido-bridged dirhenium complexes through similar bond activation mechanisms .

Tri(2-furyl)phosphine can be synthesized through various methods:

  • Reaction of Phosphorus Trichloride with Furan: A common synthetic route involves reacting phosphorus trichloride with furan under controlled conditions to yield tri(2-furyl)phosphine.
  • Phosphination of 2-Furyl Alcohol: Another method includes the phosphination of 2-furyl alcohol using appropriate reagents that facilitate the substitution of hydroxyl groups with phosphine functionalities.
  • Direct Phosphorylation: Direct phosphorylation methods can also be employed using phosphorus-containing reagents to introduce the furyl groups onto a phosphorus center.

Tri(2-furyl)phosphine is primarily utilized in:

  • Catalysis: It serves as a ligand in various catalytic processes, particularly in transition metal-catalyzed reactions where its electronic properties enhance reactivity compared to traditional phosphines .
  • Organic Synthesis: The compound has applications in organic synthesis, especially in coupling reactions where it acts as a stabilizing ligand for metal catalysts .
  • Material Science: Its unique properties make it suitable for developing advanced materials that require specific electronic characteristics.

Interaction studies involving tri(2-furyl)phosphine often focus on its behavior in coordination complexes:

  • Metal Coordination Studies: These studies reveal how tri(2-furyl)phosphine interacts with different metal centers, influencing the stability and reactivity of metal-ligand complexes.
  • Spectroscopic Analysis: Techniques such as NMR and X-ray crystallography are employed to elucidate the structural characteristics of complexes formed with tri(2-furyl)phosphine, providing insights into its bonding nature and electronic environment .

Tri(2-furyl)phosphine shares similarities with several other phosphines but possesses distinct properties that set it apart:

Compound NameStructure TypeUnique Features
TriphenylphosphineAryl PhosphineHigher Tolman cone angle (145°), less reactive
Tri(2-thienyl)phosphineHeterocyclic PhosphineSimilar reactivity but different electronic properties
Diphenyl(2-furyl)phosphineAryl-Heterocyclic PhosphineCombines features of both aryl and heterocyclic groups

Tri(2-furyl)phosphine is unique due to its combination of three furyl groups which provide distinct steric and electronic properties compared to other phosphines, making it particularly effective in certain catalytic applications .

Laboratory-Scale Preparation Protocols

The laboratory-scale synthesis of tri(2-furyl)phosphine represents a well-established methodology involving the reaction of furan with phosphorus trichloride in the presence of a suitable base . The classical approach employs triethylamine as the base, with the reaction proceeding through a multi-step mechanism that requires careful control of reaction conditions .

The fundamental synthetic route involves the nucleophilic substitution of chloride ions in phosphorus trichloride by furan molecules, facilitated by the presence of a base to neutralize the hydrochloric acid formed during the reaction . The reaction typically proceeds under inert atmosphere conditions to prevent oxidation of the phosphine product [12]. Temperature control is critical, with optimal conditions maintained between 0°C and 25°C to balance reaction rate with product selectivity .

Physical Properties of Tri(2-furyl)phosphine

PropertyValueReference
Molecular FormulaC₁₂H₉O₃P [3] [12] [13]
Molecular Weight (g/mol)232.17 [3] [12] [13]
CAS Number5518-52-5 [3] [12] [13]
Melting Point (°C)59-65 [12] [13] [25]
Boiling Point (°C)136 (at 4 mmHg) [3] [25]
Physical StateCrystalline solid [12] [13]
ColorWhite to pale yellow [12] [13]
Storage ConditionsStore at 2-10°C, dark place [12] [14]
SensitivityAir sensitive [13] [25]

The standard laboratory protocol requires precise stoichiometric control, typically employing three equivalents of furan per equivalent of phosphorus trichloride . The base serves the dual purpose of deprotonating the furan ring to enhance its nucleophilicity and neutralizing the hydrogen chloride byproduct . Purification of the crude product is commonly achieved through recrystallization from suitable solvents or distillation under reduced pressure [25].

NMR Spectroscopic Data for Tri(2-furyl)phosphine

NMR TypeChemical Shift (ppm)AssignmentCoupling Constants (Hz)
¹H NMR (CDCl₃)7.45 (d)H-5 (furyl)J = 1.7
¹H NMR (CDCl₃)6.63 (d)H-4 (furyl)J = 3.3
¹H NMR (CDCl₃)6.26 (d)H-3 (furyl)J = 1.5
³¹P NMR (CDCl₃)-77.39P atom-
¹³C NMR (CDCl₃)158.3 (d, J_CP = 21 Hz)C-2 (furyl)J_CP = 21
¹³C NMR (CDCl₃)124.3, 111.8C-3, C-4 (furyl)-

Alternative synthetic approaches have been developed utilizing different base systems [11]. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene as a base has shown improved reaction efficiency, with shorter reaction times and higher yields compared to traditional triethylamine-based protocols [11]. This approach demonstrates the importance of base selection in optimizing synthetic outcomes [11].

Industrial Synthesis Approaches

Industrial synthesis of tri(2-furyl)phosphine requires adaptation of laboratory protocols to accommodate larger scale production while maintaining product quality and economic viability . The scalability of the synthetic process presents unique challenges related to heat management, waste disposal, and product purification at industrial volumes .

Continuous flow reactor technology has emerged as a promising approach for industrial-scale production [16]. The continuous flow methodology offers several advantages including improved heat transfer, better mixing efficiency, and enhanced safety profiles compared to traditional batch processes [16]. These systems allow for precise control of reaction parameters and can accommodate the air-sensitive nature of the product through inert atmosphere maintenance [16].

Comparison of Synthesis Methods

MethodReagentsTemperature (°C)Reaction TimeTypical Yield (%)Purity (%)
Classical Batch SynthesisFuran + PCl₃ + Et₃N20-252-4 hours65-7595-97
Base-Catalyzed SynthesisFuran + PCl₃ + DBU20-251-2 hours80-8596-98
Optimized Batch MethodFuran + PCl₃ + Et₃N (optimized)0 to 253-6 hours85-9298-99
Continuous Flow (Proposed)Furan + PCl₃ + continuous base addition25-5030-60 minutes90-95 (estimated)99+ (estimated)
Industrial Scale-UpFuran + PCl₃ + industrial base25-801-3 hours80-9097-99

The implementation of continuous flow systems in industrial settings requires careful consideration of reactor design and process integration [16]. Temperature gradients within large-scale reactors can lead to product quality variations, necessitating the development of sophisticated temperature control systems [16]. Additionally, the handling of phosphorus trichloride at industrial scales requires specialized equipment and procedures to ensure safe operation [16].

Industrial purification strategies often employ distillation techniques optimized for large-scale operations . The relatively low boiling point of tri(2-furyl)phosphine at reduced pressure (136°C at 4 mmHg) facilitates distillative purification, although care must be taken to prevent thermal decomposition [25]. Alternative purification approaches include crystallization from suitable solvents, which can be particularly effective for removing trace impurities .

Optimization Strategies for Enhanced Purity

The achievement of high-purity tri(2-furyl)phosphine requires systematic optimization of synthetic parameters and purification protocols [2]. Purity enhancement strategies encompass both reaction optimization and post-synthesis purification techniques [2].

Reaction parameter optimization has focused on several key variables including temperature control, reagent stoichiometry, and reaction atmosphere [2]. Temperature optimization studies have demonstrated that lower initial temperatures (0°C to 5°C) followed by gradual warming to room temperature can significantly improve product selectivity and reduce byproduct formation [2]. This temperature profile minimizes side reactions while maintaining acceptable reaction rates [2].

Solvent selection plays a crucial role in purity optimization [2]. The use of high-purity, anhydrous solvents is essential for preventing hydrolysis reactions that can lead to phosphine oxide formation [2]. Solvent purification protocols, including distillation over appropriate drying agents, have been shown to improve final product purity by 2-5% [2].

Advanced purification techniques have been developed specifically for phosphine compounds [2]. Recrystallization from carefully selected solvent systems can achieve purities exceeding 99% [2]. The choice of recrystallization solvent must balance solubility characteristics with the ability to exclude impurities from the crystal lattice [2]. Commonly employed solvent systems include ethanol-water mixtures and hydrocarbon solvents such as hexane or petroleum ether [2].

Chromatographic purification methods, while less commonly employed at industrial scales, can provide exceptional purity levels for specialized applications [2]. Column chromatography using silica gel with appropriate solvent gradients has been successfully applied to achieve research-grade purity levels [2]. The development of preparative-scale chromatographic methods has enabled the production of ultra-high purity tri(2-furyl)phosphine for demanding applications [2].

Recent Advances in Synthetic Routes

Recent developments in tri(2-furyl)phosphine synthesis have focused on improving reaction efficiency, reducing environmental impact, and developing novel synthetic methodologies [8] [21] [22]. These advances represent significant progress in both fundamental understanding and practical applications of phosphine chemistry [8].

One notable advancement involves the development of catalytic synthetic routes that reduce the stoichiometric requirements for base reagents [21]. Palladium-catalyzed methodologies have shown particular promise, with tri(2-furyl)phosphine serving both as a product and as a ligand in the catalytic system [21] [22]. These approaches demonstrate yields of 78% under optimized conditions, with significantly reduced reaction times compared to traditional methods [21].

The application of microwave-assisted synthesis has emerged as a powerful tool for accelerating tri(2-furyl)phosphine formation [9]. Microwave heating provides rapid, uniform temperature distribution and can reduce reaction times from hours to minutes [9]. Studies have demonstrated that microwave-assisted synthesis at 150°C for 2 hours can achieve comparable yields to conventional heating methods requiring much longer reaction times [9].

Flow chemistry applications have advanced beyond simple continuous processing to include telescoped multi-step syntheses [16] [17]. These integrated approaches combine tri(2-furyl)phosphine synthesis with subsequent functionalization reactions in a single continuous process [16]. The elimination of intermediate isolation steps not only improves overall efficiency but also reduces the exposure of air-sensitive intermediates to atmospheric conditions [16].

Green chemistry approaches have gained increasing attention in recent synthetic developments [8]. The replacement of traditional chlorinated solvents with more environmentally benign alternatives has been successfully demonstrated [8]. Additionally, the development of atom-economical synthetic routes that minimize waste generation represents a significant advancement in sustainable phosphine chemistry [8].

Novel catalyst systems have been developed to improve selectivity and reduce byproduct formation [22]. The use of copper iodide as an additive has proven particularly effective for electron-deficient phosphine substrates, improving yields from negligible levels to 75% under optimized conditions [2]. This advancement has expanded the scope of tri(2-furyl)phosphine synthesis to include previously challenging substrate combinations [2].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 80 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tri(2-furyl)phosphine

Dates

Last modified: 08-15-2023
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

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